molecular formula C9H14O4 B117591 Diethyl 1,1-cyclopropanedicarboxylate CAS No. 1559-02-0

Diethyl 1,1-cyclopropanedicarboxylate

Cat. No. B117591
CAS RN: 1559-02-0
M. Wt: 186.2 g/mol
InChI Key: KYYUCZOHNYSLFV-UHFFFAOYSA-N
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Description

Diethyl 1,1-Cyclopropanedicarboxylate (CAS# 1559-02-0) is a compound useful in organic synthesis . It participates in ring-opening addition reactions with various nucleophilic reagents .


Synthesis Analysis

One synthesis method involves the reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate . Another synthetic process involves dimethyl malonate, ethylene dibromide, salt of wormwood, tetrabutylammonium chloride, and N-Methyl pyrrolidone .


Molecular Structure Analysis

The molecular formula of Diethyl 1,1-cyclopropanedicarboxylate is C9H14O4 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Diethyl 1,1-Cyclopropanedicarboxylate participates in ring-opening addition reactions with various nucleophilic reagents .

Scientific Research Applications

Synthesis of 1,1-Cyclopropanedimethanol

Diethyl 1,1-cyclopropanedicarboxylate is utilized in the synthesis of 1,1-cyclopropanedimethanol. This process involves C-hydrocarbylation with 1,2-dichloroethane and potassium carbonate, using PEG 400 as a phase transfer catalyst, followed by reduction with potassium borohydride and aluminium trichloride (Qiu Fei, 2009).

Michael-Alkylation Reactions

In a study by (Gaosheng Yang et al., 2009), diethyl 1,1-cyclopropanedicarboxylate underwent Michael-alkylation reactions to synthesize a series of diethyl trans-2,3-disubstituted 1,1-cyclopropane- dicarboxylates. The reactions were promoted by K2CO3 and achieved moderate yields under mild conditions.

Tandem Oxidation Procedure

A study by (R. Taylor et al., 2008) focused on a tandem oxidation procedure using diethyl trans-1,2-cyclopropanedicarboxylate, exploring its oxidation-stabilized phosphorane trapping capabilities.

[3 + 3] Cycloaddition Reactions

Research by (Honglei Liu et al., 2016) demonstrated that diethyl and dimethyl cyclopropane-1,1-dicarboxylate react with phthalazinium dicyanomethanides to form 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives, showcasing high yields and excellent diastereoselectivities.

[3 + 2] Cycloadditions with Aromatic Aldehydes

A study by (Gaosheng Yang et al., 2011) investigated AlCl3-catalyzed [3 + 2] cycloaddition reactions of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes, leading to diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates in moderate to good yields with excellent diastereoselectivities.

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

diethyl cyclopropane-1,1-dicarboxylate
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InChI

InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYUCZOHNYSLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165984
Record name Diethyl cyclopropane-1,1-dicarboxylate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1,1-cyclopropanedicarboxylate

CAS RN

1559-02-0
Record name Diethyl 1,1-cyclopropanedicarboxylate
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Record name Diethyl cyclopropane-1,1-dicarboxylate
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Record name Diethyl cyclopropane-1,1-dicarboxylate
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Record name Diethyl cyclopropane-1,1-dicarboxylate
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Record name Diethyl 1,1-cyclopropanedicarboxylate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 152.2 g of diethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 8 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 85%.
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296.9 g
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5 g
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Synthesis routes and methods III

Procedure details

To a solution of diethyl malonate (3.2 g, 20 mmol) and anhydrous potassium carbonate powder (6.9 g, 50 mmol) in DMF (50.0 mL) was added 1,2-dibromoethane (4.136 g, 22 mmol). After stirring for 2 hrs, catalytic amount of TBAI (0.738 g, 2.0 mmol) was added and the mixture was continued to stir at room temperature for 8 hrs. The reaction mixture was filtered and the solid was washed with diethyl ether 3 times. The filtrate was diluted with water (200 mL) and extracted with diethyl ether (75 mL×4). The combined organic phases were washed with 70 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was chromatographed with a short alumina column (1:10 (v/v) EtOAc/n-hexane) to afford the desired compound as yellow oil (3.3 g, 88.7%).
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Yield
88.7%

Synthesis routes and methods IV

Procedure details

The apparatus described in Example 1 was successively charged with 320 g diethyl malonate (2.0 mols), 1000 ml dimethylformamide, 1308 g of 1,2-dichloroethane (13.2 mols) and 664 g (4.8 mols) of finely comminuted potassium carbonate. While thoroughly stirring, the mixture was heated to 115° C., whereupon release of carbon dioxide and separation of water commenced. Over a period of 3 hours, another 320 g of diethyl malonate (2.0 mols) were metered into the reaction vessel through a dropping funnel. After 6 hours, when no more water separated out, the reaction was complete.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1,1-cyclopropanedicarboxylate
Reactant of Route 2
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Diethyl 1,1-cyclopropanedicarboxylate
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Reactant of Route 3
Diethyl 1,1-cyclopropanedicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 1,1-cyclopropanedicarboxylate
Reactant of Route 5
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Reactant of Route 5
Diethyl 1,1-cyclopropanedicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 1,1-cyclopropanedicarboxylate

Citations

For This Compound
37
Citations
J Penelle, G Clarebout, I Balikdjian - Polymer Bulletin, 1994 - Springer
Diethyl 1,1-cyclopropanedicarboxylate undergoes ring-opening polymerization under anionic conditions. If the cyclopropane is contaminated by diethyl malonate CH 2 (COOEt) 2 , …
Number of citations: 14 link.springer.com
EM Budynina, NV Yashin, OA Ivanova… - Doklady …, 2001 - academia.edu
We accomplished the reaction under conditions described in work [3] to produce a colorless crystalline solid having the empirical formula ë5H10N4O2 established by elemental analysis…
Number of citations: 2 www.academia.edu
WH Tamblyn, RE Waltermire - Tetrahedron Letters, 1983 - Elsevier
Tetrahedron Letters,Vo1.24,No.28,pp 2803-2806,1983 OO40-4039/83 $3.00 + -00 Printed in Great Britain 01983 Pergamon Press Ltd. N Page 1 Tetrahedron Letters,Vo1.24,No.28,pp …
Number of citations: 14 www.sciencedirect.com
J Penelle, H Hérion, T Xie… - … Chemistry and Physics, 1998 - Wiley Online Library
Ultrapure diethyl 1,1‐cyclopropanedicarboxylate (1) undergoes ring‐opening polymerization when placed in the presence of small amounts of sodium thiophenolate (2) at temperatures …
Number of citations: 21 onlinelibrary.wiley.com
SA Li, RL Li, ZM Zhang, S Ye, GC Wang… - Advanced Materials …, 2013 - Trans Tech Publ
1,1-Bis(hydroxymethyl)cyclopropane was synthesized by reaction dibromoneopentyl glycol with zinc powder at mole ratio of nDG:nzinc=1:1.05 and 80oC (slightly reflux) for 7 hours. …
Number of citations: 4 www.scientific.net
SH Bertz, G Dabbagh, JM Cook… - The Journal of Organic …, 1984 - ACS Publications
Cyclopropane ring openings by organocuprates can be classified into three distinct classes. Mechanistically, the simplest openings are the direct nucleophilic displacements with …
Number of citations: 42 pubs.acs.org
DB England, TDO Kuss, RG Keddy… - The Journal of Organic …, 2001 - ACS Publications
Indoles which bear an alkyl substituent in the 3-position undergo a [3 + 2] annulation reaction when treated with 1,1-cyclopropane diesters in the presence of Yb(OTf) 3 resulting in 2,3-…
Number of citations: 154 pubs.acs.org
ME Wright, GD Allred, RB Wardle… - The Journal of Organic …, 1993 - ACS Publications
This is the first in a series of papers to be presented from our research group addressing the synthesis and characterization of polymers possessing ring-strain energy. 1 Of significant …
Number of citations: 35 pubs.acs.org
W Dmowski, A Wolniewicz - Journal of Fluorine Chemistry, 2000 - Elsevier
Six-, five-, four- and three-membered 1,1-cycloalkanedicarboxylic acid (2a–d) were synthesized by alkaline hydrolysis of the corresponding diesters (1a–d) and the reactions of the …
Number of citations: 29 www.sciencedirect.com
GA Olah, VP Reddy, G Rasul… - Journal of the American …, 1999 - ACS Publications
Several substituted versions of 1,3-propanediol were ionized under a variety of superacidic conditions, and the product carbocations and carboxonium species were characterized by …
Number of citations: 30 pubs.acs.org

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